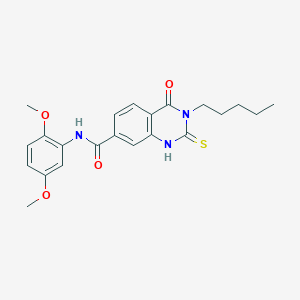

N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Beschreibung

N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic aromatic core with two nitrogen atoms. Key structural features include:

- 2,5-Dimethoxyphenyl substituent: Attached via a carboxamide linkage at position 7, contributing electron-donating methoxy groups.

- 4-Oxo and 2-sulfanylidene groups: These moieties enable tautomerism and hydrogen bonding.

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-17(16)24-22(25)30)20(26)23-18-13-15(28-2)8-10-19(18)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHFZHQBCBHCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core , characterized by a fused benzene and pyrimidine ring structure. The presence of the sulfanylidene group and carboxamide functionality enhances its reactivity and biological interactions. The 2,5-dimethoxyphenyl substituent contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O4S |

| IUPAC Name | N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

| Molecular Weight | 445.57 g/mol |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this specific compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential. It also interferes with critical signaling pathways such as Raf/MEK/ERK .

- Cell Line Studies : In vitro studies have demonstrated that N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can effectively inhibit cell proliferation in A549 lung cancer cells and other tumor cell lines at submicromolar concentrations .

Antimicrobial Activity

The quinazoline scaffold has also been associated with antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although specific data on its antimicrobial efficacy is limited.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:

- Substituents : The presence of electron-donating groups (e.g., methoxy groups) at specific positions on the phenyl ring enhances the compound's lipophilicity and overall potency.

- Core Modifications : Alterations to the quinazoline core can significantly affect its interaction with biological targets, impacting both efficacy and selectivity against different types of cancer cells .

Case Studies

Several case studies highlight the potential of quinazoline derivatives in drug development:

- Inhibitory Activity Against Kinases : A study demonstrated that related quinazoline compounds effectively inhibit tyrosine kinases involved in tumor proliferation, suggesting a similar mechanism may apply to N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene- .

- Combination Therapies : Research has explored the use of quinazoline derivatives in combination with other chemotherapeutic agents to enhance therapeutic efficacy and overcome resistance mechanisms in cancer treatment .

Future Directions

The biological activity of N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide presents numerous avenues for further research:

- Clinical Trials : Future studies should focus on conducting clinical trials to validate the efficacy and safety of this compound in cancer patients.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate the specific pathways affected by this compound, which could lead to improved therapeutic strategies.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Anticancer Activity :

- Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene has shown promise in inhibiting tumor growth in preclinical models .

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that quinazoline derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics .

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene in vitro against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential as a lead compound for antibiotic development.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Patent Literature (Benzothiazole Derivatives)

The European Patent Application (EP 3 348 550A1) discloses benzothiazole-based acetamides, including N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide . Key comparisons:

| Feature | Target Compound | Benzothiazole Analog |

|---|---|---|

| Core Structure | Quinazoline (bicyclic) | Benzothiazole (monocyclic) |

| Substituents | 2,5-Dimethoxyphenyl, pentyl, sulfanylidene, oxo | 2,5-Dimethoxyphenyl, trifluoromethyl |

| Functional Groups | Carboxamide, sulfanylidene (C=S) | Acetamide (CH3CONH-) |

| Electronic Effects | Methoxy groups (electron-donating); sulfanylidene (polarizable) | Methoxy and trifluoromethyl (electron-withdrawing) |

| Lipophilicity | High (pentyl chain) | Moderate (trifluoromethyl enhances stability but reduces lipophilicity) |

Key Insight : The quinazoline core offers a larger surface area for target binding compared to benzothiazole. The trifluoromethyl group in the benzothiazole analog may improve metabolic stability, whereas the pentyl chain in the target compound likely enhances membrane penetration .

Sulfur-Containing Heterocycles (Pyrazole Derivatives)

The pyrazole derivative 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares sulfur-based functionalization :

| Feature | Target Compound | Pyrazole Analog |

|---|---|---|

| Core Structure | Quinazoline | Pyrazole (5-membered ring) |

| Sulfur Motif | 2-Sulfanylidene (C=S) | 3-Chlorophenylsulfanyl (S–C linkage) |

| Substituents | Methoxy, pentyl | Chlorophenyl, trifluoromethyl, aldehyde |

| Reactivity | Tautomerism (C=S ↔ C–SH) possible | Aldehyde group (electrophilic); sulfanyl for conjugation |

Key Insight : Both compounds utilize sulfur for electronic modulation, but the sulfanylidene group in the target compound may facilitate unique binding modes (e.g., metal coordination) compared to the pyrazole’s sulfanyl linkage .

Carboxamide-Containing Compounds

The target compound’s carboxamide group is structurally analogous to N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () :

| Feature | Target Compound | Phenylacetamide Analog |

|---|---|---|

| Linkage | Carboxamide (–CONH–) at position 7 | Acetamide (–CH2CONH–) at benzothiazole position 2 |

| Aromatic Attachments | 2,5-Dimethoxyphenyl | Phenyl or substituted phenyl |

| Bioactivity Potential | Likely targets enzymes or receptors via carboxamide H-bonding | Acetamide derivatives often exhibit kinase or protease inhibition |

Key Insight : The carboxamide in the target compound may enhance binding specificity compared to acetamide, as the –CONH– group offers stronger hydrogen-bonding capacity.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of N-(2,5-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide?

Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) while minimizing trial-and-error approaches. For example, fractional factorial designs can identify critical variables, and response surface methodology (RSM) can optimize yields . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations . Validate predictions with small-scale reactions before scaling to reactor systems (e.g., continuous-flow reactors for improved heat/mass transfer) .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Combine NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to verify substituent positions and hydrogen bonding patterns, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities. For sulfur-containing moieties, Raman spectroscopy or XPS can confirm sulfanylidene group oxidation states .

Q. How can computational chemistry aid in predicting the reactivity of this quinazoline derivative?

Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic site identification. Use molecular dynamics (MD) simulations to model solvation effects and reaction kinetics. Tools like IRC (intrinsic reaction coordinate) analysis can map transition states, while Fukui indices predict regioselectivity in substitution reactions .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Implement a multi-technique cross-validation protocol :

- Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using GIAO method).

- Analyze NOESY/ROESY data to resolve conformational ambiguities.

- Use variable-temperature NMR to detect dynamic effects (e.g., hindered rotation). If discrepancies persist, consider synchrotron-based XRD for higher-resolution crystallography or solid-state NMR for amorphous phases .

Q. What strategies are effective for analyzing multi-parameter interactions in the compound’s biological activity (e.g., enzyme inhibition)?

Employ multivariate statistical models (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with bioactivity data. Use 3D-QSAR (quantitative structure-activity relationship) models to map steric/electronic requirements. For mechanistic insights, combine stopped-flow kinetics with molecular docking (e.g., AutoDock Vina) to simulate ligand-receptor binding modes .

Q. How can in silico models improve predictions of this compound’s stability under varying pH and temperature conditions?

Develop accelerated stability studies using molecular mechanics (MM) simulations to identify hydrolysis-prone sites (e.g., ester/amide bonds). Pair with quantum mechanics/molecular mechanics (QM/MM) to model pH-dependent degradation pathways. Validate with HPLC-MS under forced degradation conditions (e.g., 40°C/75% RH) .

Q. What methodologies resolve contradictions between computational predictions and experimental reaction yields?

Conduct sensitivity analysis on computational parameters (e.g., basis set selection in DFT). Use microkinetic modeling to account for overlooked intermediates. Experimentally, apply in situ FTIR or Raman spectroscopy to detect transient species. Cross-reference with isotopic labeling (e.g., ¹³C tracking) to verify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.